N-(5-chloro-2-methylphenyl)-2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Description
N-(5-chloro-2-methylphenyl)-2-[(1,1-dioxo-4-propyl-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a sulfur-containing acetamide derivative characterized by a benzothiadiazine-1,1-dioxide core substituted with a propyl group at position 4 and a sulfanyl-linked acetamide side chain. The 5-chloro-2-methylphenyl group attached to the acetamide nitrogen introduces steric and electronic effects that influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S2/c1-3-10-23-16-6-4-5-7-17(16)28(25,26)22-19(23)27-12-18(24)21-15-11-14(20)9-8-13(15)2/h4-9,11H,3,10,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTKPOYCUGWKPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations and Backbone Modifications
The target compound shares structural homology with several acetamide derivatives documented in the evidence:
Key Observations :
- Chlorinated aromatic rings (e.g., 5-chloro-2-methylphenyl in the target compound vs. 3,4-dichlorophenyl in ) enhance lipophilicity and influence electronic distribution, which may affect receptor binding or metabolic stability .
- Sulfur-containing groups (sulfanyl in the target compound vs. sulfonyl in ) modulate solubility and redox activity.
Comparison :
- Both compounds utilize chloroacetyl chloride as a key reagent, but the target compound’s benzothiadiazine core likely requires additional steps for sulfone and sulfanyl group installation.
Spectroscopic and Crystallographic Data
NMR Profiling ()
For example, compounds with similar backbones but differing substituents (e.g., dichlorophenyl vs. methylphenyl) would exhibit distinct shifts in these regions due to altered electronic environments .
Crystallographic Analysis ()
The crystal structure of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide reveals three conformational isomers in the asymmetric unit, stabilized by N–H⋯O hydrogen bonds forming R₂²(10) dimers. The dihedral angles between aromatic rings vary (54.8°–77.5°), underscoring the impact of steric hindrance and substituent bulk on molecular packing .
Implications for Target Compound :
- The sulfanyl group in the target compound may promote similar dimerization via S⋯O interactions, though its benzothiadiazine core’s rigidity could reduce conformational variability compared to pyrazolone derivatives.
Lumping Strategy ()
The lumping strategy groups structurally similar compounds (e.g., acetamides with analogous backbones) to predict shared properties. For instance, the target compound’s benzothiadiazine-sulfanyl moiety could be lumped with other sulfur-containing heterocycles to streamline reactivity or toxicity studies .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amidation | Chloroacetyl chloride, TEA, dioxane | 75–85 | ≥95% |
| Cyclization | Sulfonyl chlorides, 50°C, THF | 60–70 | ≥90% |
Basic: Which analytical techniques are most reliable for structural confirmation of this compound?
Answer:
A multi-technique approach is essential:
- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., sulfanyl groups at δ 3.8–4.2 ppm; aromatic protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ = calculated 490.12 vs. observed 490.09) .
- HPLC: Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% for biological assays) .
Q. Table 2: Key Spectral Parameters
| Technique | Critical Peaks | Diagnostic Utility |
|---|---|---|
| ¹H NMR | δ 2.3 (CH3, propyl), δ 4.1 (SCH2) | Confirms alkyl and sulfanyl groups |
| IR | 1680 cm⁻¹ (C=O), 1150 cm⁻¹ (S=O) | Validates amide and sulfone moieties |
Advanced: How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?
Answer:
SAR studies focus on:
- Functional Group Substitution: Replace the 5-chloro-2-methylphenyl group with electron-withdrawing groups (e.g., nitro) to enhance antimicrobial activity .
- Sulfanyl Linker Flexibility: Shortening the thioether spacer improves target binding affinity (e.g., IC50 reduction from 12 µM to 4 µM in kinase assays) .
- Benzothiadiazine Modifications: Introducing bulkier substituents (e.g., isopropyl instead of propyl) reduces metabolic degradation .
Q. Table 3: Bioactivity Data from Analogues
| Modification | Biological Activity (IC50) | Reference |
|---|---|---|
| 4-Methoxyphenyl | Anticancer: 8.2 µM (MCF-7) | |
| 4-Chlorophenyl | Antimicrobial: MIC 2 µg/mL (S. aureus) |
Advanced: What computational methods are effective for predicting binding modes with biological targets?
Answer:
- Molecular Docking (AutoDock Vina): Simulate interactions with kinase domains (e.g., EGFR) using PDB structures. Key residues: Lys721 (hydrogen bonding with sulfone) .
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns; RMSD < 2.0 Å indicates robust binding .
- QSAR Models: Use topological descriptors (e.g., LogP, polar surface area) to correlate hydrophobicity with cytotoxicity .
Advanced: How should researchers resolve contradictions in biological assay data (e.g., variable IC50 values)?
Answer:
- Purity Verification: Re-analyze compound via HPLC-MS to rule out degradation products .
- Assay Conditions: Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Orthogonal Assays: Validate findings with complementary methods (e.g., SPR for binding affinity vs. cell viability assays) .
Advanced: What strategies identify the compound’s primary biological targets?
Answer:
- Affinity Chromatography: Immobilize the compound on sepharose beads to pull down interacting proteins from cell lysates .
- Thermal Shift Assay (TSA): Monitor protein denaturation (ΔTm > 2°C indicates binding) .
- CRISPR-Cas9 Knockout: Screen gene libraries to identify pathways essential for compound efficacy .
Advanced: How can stability challenges (e.g., oxadiazole ring hydrolysis) be mitigated during storage?
Answer:
- pH Control: Store lyophilized powder at pH 6–7 (buffered with ammonium acetate) to prevent acid/base-catalyzed degradation .
- Light Protection: Use amber vials to avoid photolytic cleavage of the sulfanyl group .
- Cryopreservation: Store at -80°C under argon to inhibit oxidative decomposition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
